Ruzinurad

Descripción general

Descripción

Mecanismo De Acción

Ruzinurad ejerce sus efectos inhibiendo el transportador de urato 1 (URAT1) en los riñones . URAT1 es responsable de la reabsorción de ácido úrico de la orina de regreso al torrente sanguíneo . Al bloquear URAT1, this compound reduce la reabsorción de ácido úrico, lo que lleva a una mayor excreción de ácido úrico en la orina y una posterior disminución de los niveles de ácido úrico en suero .

Análisis Bioquímico

Biochemical Properties

Ruzinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1), a major urate reabsorption transporter in the kidney . By blocking URAT1, this compound reduces the reabsorption of uric acid, leading to increased excretion of uric acid in the urine and a subsequent decrease in serum uric acid levels . This interaction is highly specific, as this compound binds to the active site of URAT1, preventing the transporter from functioning properly .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In renal cells, this compound inhibits the reabsorption of uric acid, leading to increased uric acid excretion . This effect is particularly beneficial in patients with hyperuricemia and gout, as it helps to lower serum uric acid levels and reduce the risk of gout flares . Additionally, this compound has been observed to influence cell signaling pathways related to uric acid metabolism, further enhancing its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of uric acid transporter 1 (URAT1) . By occupying this site, this compound prevents URAT1 from reabsorbing uric acid from the renal tubules, leading to increased uric acid excretion . This inhibition is highly specific and potent, making this compound an effective agent in reducing serum uric acid levels . Additionally, this compound may also influence gene expression related to uric acid metabolism, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation . Long-term studies have demonstrated that this compound continues to effectively lower serum uric acid levels without significant loss of potency . Additionally, in vitro and in vivo studies have shown that this compound has sustained effects on cellular function, particularly in reducing uric acid reabsorption in renal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound are effective in reducing serum uric acid levels, while higher doses result in more pronounced effects . At very high doses, this compound may exhibit toxic or adverse effects, including renal toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to uric acid metabolism. By inhibiting uric acid transporter 1 (URAT1), this compound reduces the reabsorption of uric acid in the kidneys, leading to increased uric acid excretion . This effect is mediated by the interaction of this compound with URAT1, which is a key enzyme in the uric acid reabsorption pathway . Additionally, this compound may influence other metabolic pathways related to uric acid synthesis and degradation, further contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In renal cells, this compound is taken up by transporters that facilitate its accumulation in the renal tubules, where it exerts its inhibitory effects on uric acid transporter 1 (URAT1) . This targeted distribution ensures that this compound effectively reduces uric acid reabsorption in the kidneys, leading to increased uric acid excretion .

Subcellular Localization

The subcellular localization of this compound is primarily in the renal tubules, where it interacts with uric acid transporter 1 (URAT1) . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the renal tubules . By localizing to this specific compartment, this compound effectively inhibits URAT1 and reduces uric acid reabsorption, leading to increased uric acid excretion .

Métodos De Preparación

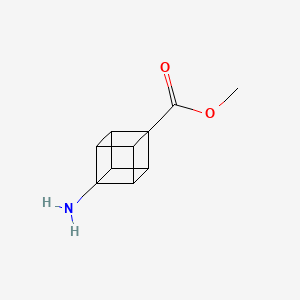

Rutas Sintéticas y Condiciones de Reacción

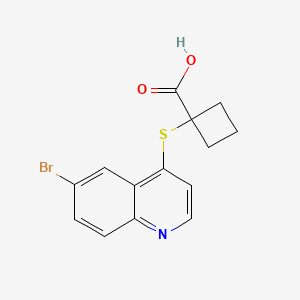

La síntesis de Ruzinurad implica varios pasos, comenzando con la preparación del intermedio clave, 6-bromoquinolina-4-tiol. Este intermedio luego se hace reaccionar con ácido ciclobutanocarboxílico en condiciones específicas para formar el producto final . Las condiciones de reacción típicamente involucran el uso de disolventes como la dimetilformamida y catalizadores como la trietilamina .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alta eficiencia y procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ruzinurad experimenta varias reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar en condiciones específicas para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados tiol correspondientes.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en el átomo de bromo, para formar varios derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Ruzinurad tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Compuestos Similares

Lesinurad: Otro inhibidor de URAT1 utilizado para el tratamiento de la hiperuricemia y la gota.

Febuxostat: Un inhibidor de la xantina oxidasa que reduce la producción de ácido úrico.

Singularidad de Ruzinurad

This compound es único en su alta selectividad y potencia como inhibidor de URAT1 . A diferencia de otras terapias para reducir el urato, this compound se dirige específicamente al transportador de urato, lo que lo hace altamente efectivo para reducir los niveles de ácido úrico en suero con potencialmente menos efectos secundarios .

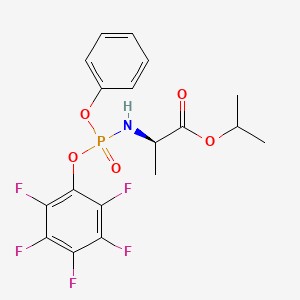

Propiedades

IUPAC Name |

1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBWIYLNOBYNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638327-48-6 | |

| Record name | Ruzinurad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUZINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

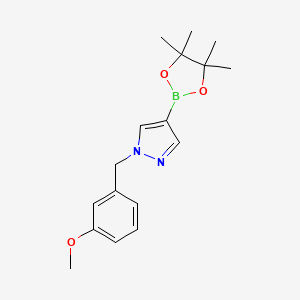

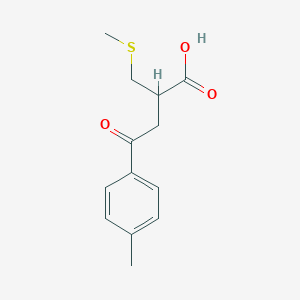

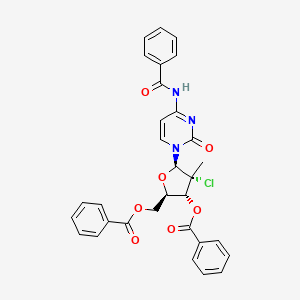

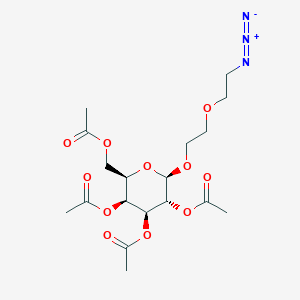

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)